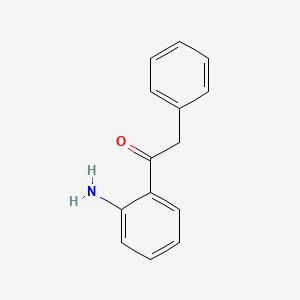

1-(2-Aminophenyl)-2-phenylethanone

Vue d'ensemble

Description

Synthesis Analysis

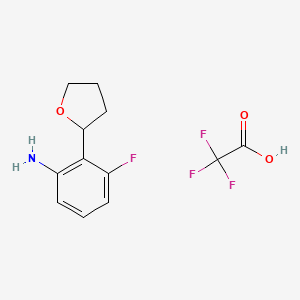

The synthesis of compounds similar to 1-(2-Aminophenyl)-2-phenylethanone, such as 1-(2-Aminophenyl)pyrrole, involves reactions with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound include the oxidation of amines, which is a priority research topic in organic synthesis . Another reaction involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .Applications De Recherche Scientifique

Synthesis and Characterization

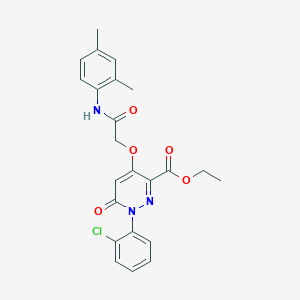

Salt and Co-crystal Formation : The compound 1-(2-Aminophenyl)-2-phenylethanone has been utilized in the formation of crystalline adducts with various acidic compounds. These architectures involve extensive classical hydrogen bonds and other noncovalent interactions, contributing to the binary organic acid–base adducts formation (Jin et al., 2011).

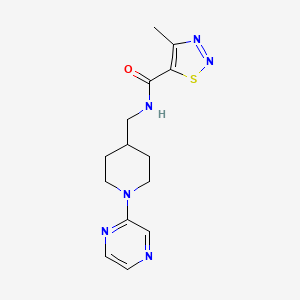

Reaction Pathways and Efficiency : The compound serves as a crucial element in the synthesis of thiazolidinones via a one-pot three-component reaction. This method is notable for its excellent chemoselectivity and efficiency, showcasing the compound's role in creating complex chemical structures (Chate et al., 2016).

Molecular Structure Studies : The compound's crystal structure has been thoroughly studied, providing insights into its molecular geometry and interaction patterns. This research is pivotal for understanding the compound's potential applications in various fields, including material science and pharmaceuticals (Ustabaş et al., 2017).

Synthesis of Biologically Active Compounds : It has been involved in synthesizing compounds with bioactivity, such as adenosine deaminase inhibitors. These studies highlight the potential therapeutic applications of derivatives of this compound (Gasparyan et al., 2015).

Industrial and Practical Applications

Supercritical CO2 Reaction Medium : The compound has been studied for its role in the selective hydrogenation of acetophenone using supercritical CO2. This research is significant for its implications in the pharmaceutical industry and food additive production (More & Yadav, 2018).

High-Tg, Transparent Polyimides : Phosphinated diamines related to the compound have been synthesized for use in creating high-Tg, transparent polyimides, crucial in material science for their high thermal stability and transparency (Chang et al., 2012).

Propriétés

IUPAC Name |

1-(2-aminophenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCZEDMZASVGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)

![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)

![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)

![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)

![4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid](/img/structure/B2538314.png)